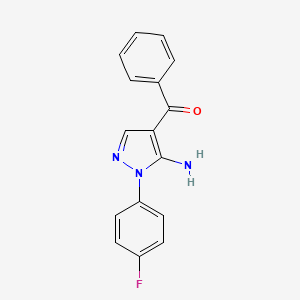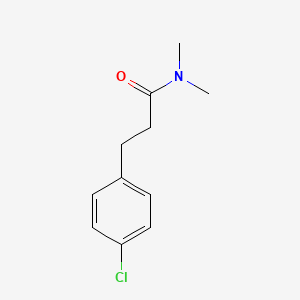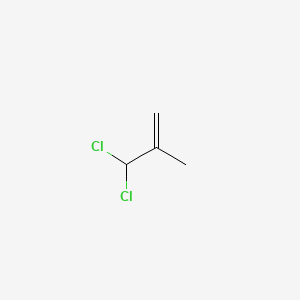
2-Butyldimethylchlorosilane
Descripción general
Descripción
2-Butyldimethylchlorosilane is an organosilicon compound with the molecular formula C6H15ClSi. It is a chlorosilane containing two methyl groups and a butyl group. This compound is known for its reactivity with water and alcohols, making it a valuable reagent in organic synthesis .
Mecanismo De Acción
Target of Action
2-Butyldimethylchlorosilane, also known as tert-Butyldimethylsilyl chloride or TBDMSCl , is primarily used in organic synthesis as a protecting agent for hydroxyl groups . Its primary targets are the hydroxyl groups present in various organic compounds.
Pharmacokinetics
It’s worth noting that the compound is a colorless or white solid that is soluble in many organic solvents . Its density is 0.94 g/cm3 at 20 °C .
Result of Action
The primary result of this compound’s action is the protection of hydroxyl groups in organic compounds. This allows for selective reactions to be carried out on other parts of the molecule, facilitating the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the presence of a suitable solvent. Additionally, the compound’s stability and efficacy can be influenced by storage conditions. It should be stored below +30°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Butyldimethylchlorosilane typically involves the reaction of butyl chloride with dimethyldichlorosilane in the presence of a Grignard reagent. The process is carried out in a synthesis kettle, where magnesium is added to a mixed solvent of ether and cyclohexane. The mixture of butyl chloride and dimethyldichlorosilane is then slowly added at a temperature between 40 and 55°C. After the reaction is complete, the product is purified through rectification .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps include maintaining anhydrous conditions to prevent unwanted side reactions and ensuring the safety and stability of the product through controlled reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyldimethylchlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with alcohols to form silyl ethers.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Alcohols: In the presence of a base, this compound reacts with alcohols to form silyl ethers.
Water: Reacts readily with water, leading to the formation of silanols.
Major Products
Silyl Ethers: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
2-Butyldimethylchlorosilane is widely used in scientific research due to its versatility:
Organic Synthesis: Used to protect hydroxyl groups in organic synthesis.
Pharmaceuticals: Plays a role in the synthesis of prostaglandins and hypolipidemic agents like lovastatin and simvastatin.
Material Science: Used in the preparation of isoxazolines N-oxides from alpha-bromonitroalkanes.
Comparación Con Compuestos Similares
2-Butyldimethylchlorosilane can be compared with other chlorosilanes such as:
Trimethylsilyl Chloride: Less bulky and more reactive with water.
Tert-Butyldimethylsilyl Chloride: More bulky and provides greater stability to the silyl ethers formed.
Conclusion
This compound is a valuable compound in organic synthesis and various scientific research applications. Its unique reactivity and ability to form stable silyl ethers make it a preferred reagent in many chemical processes.
Propiedades
IUPAC Name |
butan-2-yl-chloro-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZWYURQZUXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)









![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)


